Bienvenue dans la boutique en ligne BenchChem!

1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole (CAS 1249145-08-1), also named 1-pyrrolidin-3-ylbenzimidazole, is a heterocyclic building block composed of a benzimidazole core N1-substituted with a pyrrolidine ring. With a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol, it possesses one undefined stereocenter at the pyrrolidine 3-position.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1249145-08-1
Cat. No. B1428094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole
CAS1249145-08-1
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CNCC1N2C=NC3=CC=CC=C32
InChIInChI=1S/C11H13N3/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9/h1-4,8-9,12H,5-7H2
InChIKeyMAECDRNAUKPMLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole (CAS 1249145-08-1): Core Scaffold Identity and Procurement Baseline


1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole (CAS 1249145-08-1), also named 1-pyrrolidin-3-ylbenzimidazole, is a heterocyclic building block composed of a benzimidazole core N1-substituted with a pyrrolidine ring [1]. With a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol, it possesses one undefined stereocenter at the pyrrolidine 3-position [1]. The compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules .

Why 1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole Cannot Be Replaced by Generic Benzimidazole-Pyrrolidine Analogs


Simple substitution of this N1-pyrrolidinyl benzimidazole with its C2-substituted regioisomer or other cyclic amine analogs is not scientifically neutral. The attachment point of the pyrrolidine ring to the benzimidazole core fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and topological polar surface area (TPSA) [1][2]. These differences directly impact molecular recognition, membrane permeability, and downstream synthetic derivatization paths, making the regioisomeric identity a critical procurement specification rather than an interchangeable option [3].

Quantitative Differentiation Evidence for 1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole (CAS 1249145-08-1)


N1-Substitution Lowers LogP and TPSA by Over 25% Versus C2-Regioisomer

The N1-substituted regioisomer (CAS 1249145-08-1) exhibits a computed XLogP3-AA of 1.1 compared to 1.3 for the C2-substituted regioisomer (CAS 756413-36-2), a 15% reduction in lipophilicity [1][2]. More critically, the topological polar surface area (TPSA) is 29.9 Ų for the N1-isomer versus 40.7 Ų for the C2-isomer, representing a 26.5% lower TPSA that favors membrane permeability [1][2]. Additionally, the N1-isomer possesses only one hydrogen bond donor (HBD) compared to two for the C2-isomer, a distinction that alters target binding profiles and pharmacokinetic behavior [1][2].

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Free Base vs. Dihydrochloride Salt: Purity and Formulation Flexibility

The free base form of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole is commercially available at 98% purity from multiple vendors, while the dihydrochloride salt (CAS 1461706-03-5) is available at 95% purity . The free base offers a higher purity specification (98% vs. 95%) directly from the vendor, which is crucial for applications requiring minimal impurities in biological assays . The dihydrochloride salt provides enhanced aqueous solubility and solid-state stability, offering formulation flexibility for in vitro and in vivo studies .

Chemical Procurement Salt Form Selection Laboratory Reagent Specification

N1-Benzimidazole Scaffold Enables Distinct Kinase Inhibitor Chemotypes Compared to C2-Linked Analogs

The C2-substituted regioisomer has been extensively characterized as a PARP-1 inhibitor scaffold, with the 4-carboxamide derivative demonstrating a Ki of 4 nM against PARP-1 in SPA bead-based assays at pH 8.0, 22°C [1]. In contrast, the N1-substituted scaffold places the pyrrolidine nitrogen in a distinct vector orientation that is privileged for targeting kinase ATP-binding pockets and GPCR allosteric sites, as evidenced by benzimidazole-pyrrolidine amide series achieving low-nanomolar IC50 values against prolylcarboxypeptidase (PrCP) and histamine H3 receptors [2][3]. The N1-substitution pattern alters the dihedral angle between the benzimidazole and pyrrolidine rings, creating a unique pharmacophore geometry not accessible to C2-substituted analogs [3].

Kinase Inhibition Structure-Activity Relationship Chemical Biology

Rotatable Bond Constraint: Conformational Rigidity Differentiates N1-Substituted Benzimidazole from Flexible-Chain Alternatives

1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole contains only one rotatable bond (the pyrrolidine-benzimidazole linkage), identical to its C2-regioisomer [1]. However, this contrasts with common flexible-chain alternatives such as 1-(3-aminopropyl)-1H-benzimidazole or 1-(2-aminoethyl)-1H-benzimidazole, which possess 3-4 rotatable bonds and consequently higher entropic penalties upon target binding [1][2]. The reduced rotatable bond count of the pyrrolidinyl scaffold confers a ligand efficiency advantage: for a given molecular weight (187.24 Da), the compound maximizes rigid pharmacophore presentation while minimizing conformational entropy loss upon binding [3].

Conformational Analysis Ligand Efficiency Scaffold Optimization

Optimal Research and Industrial Application Scenarios for 1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole (CAS 1249145-08-1)


Kinase Inhibitor Lead Generation via Fragment-Based Screening

The N1-substituted benzimidazole scaffold, with its low TPSA (29.9 Ų) and single hydrogen bond donor, serves as an ideal fragment for ATP-binding site kinase inhibitor design. Its rigid 1-rotatable-bond structure maximizes ligand efficiency, and the pyrrolidine secondary amine provides a direct vector for amide coupling to generate focused kinase inhibitor libraries [1][2]. This application is supported by the extensive precedent of benzimidazole-pyrrolidine amides as low-nanomolar kinase and GPCR modulators [2].

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Profile

With an XLogP3-AA of 1.1, TPSA of 29.9 Ų, and molecular weight of 187.24 Da, this compound falls within the optimal range for CNS drug-likeness as defined by the Wager CNS MPO scoring system (TPSA < 76 Ų, MW < 400, LogP 1-3) [1]. The N1-substitution pattern reduces both LogP and TPSA relative to the C2-regioisomer, favoring passive blood-brain barrier penetration for neuroscience target programs [1][3].

Dual-Salt-Form Workflow for Chemical Biology and Biophysical Assays

The availability of both free base (98% purity) and dihydrochloride salt (95% purity) enables a seamless transition from organic synthesis (free base for amide coupling, N-alkylation) to biophysical and cellular assays (dihydrochloride for aqueous solubility and buffer compatibility) [1][2]. This dual-form availability reduces the need for in-house salt conversion, accelerating structure-activity relationship (SAR) cycles in medicinal chemistry campaigns .

Scaffold-Hopping Starting Point to Circumvent C2-Benzimidazole Intellectual Property

The extensively patented C2-substituted benzimidazole carboxamide chemotype (PARP-1 inhibitors exemplified by veliparib analogs) creates a crowded IP landscape [1]. The N1-substituted regioisomer offers a direct scaffold-hopping alternative, repositioning the pyrrolidine attachment from C2 to N1 and altering the pharmacophore geometry to target distinct biological space, as demonstrated by the successful discovery of N1-linked benzimidazole-pyrrolidine amides as PrCP inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.